molecular formula C10H6Cl2N2 B015210 Fenclorim CAS No. 3740-92-9

Fenclorim

Cat. No. B015210
CAS RN: 3740-92-9
M. Wt: 225.07 g/mol
InChI Key: NRFQZTCQAYEXEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fenclorim and its derivatives are synthesized by linking active sub-structures, with the chemical structures confirmed by techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. This process aims to enhance fungicidal activity against various plant fungal strains while maintaining the compound's structural integrity (Xiong & Du, 2020).

Molecular Structure Analysis

The molecular structure of fenclorim, known as 4,6-dichloro-2-phenylpyrimidine, has been analyzed in detail. It exhibits specific angles between its dichloropyrimidyl and phenyl rings, contributing to its chemical stability and activity. The crystal structure is often stabilized by hydrogen bonding interactions, forming a three-dimensional network (Kwon et al., 2015).

Chemical Reactions and Properties

Fenclorim's chemical reactions often involve interactions with other molecules and compounds. Its properties are significantly influenced by its molecular structure, leading to various applications, especially in agriculture as a safener to protect crops against herbicide-induced damage. The compound's interactions and chemical reactions are key to its effectiveness in selective action between different plant species (Hu et al., 2021).

Physical Properties Analysis

The physical properties of fenclorim, such as its melting and boiling points, density, and solubility, are essential for its application and effectiveness. These properties are determined by experimental thermodynamic studies, which provide insights into the compound's stability under various conditions (Almeida et al., 2021).

Scientific Research Applications

  • Lead Compound for Fungicides and Herbicide Safeners : Fenclorim is used as a lead compound in the development of novel fungicides and herbicide safeners. The derivatives synthesized from Fenclorim have shown improved fungicidal and herbicide safening activities (Xi-le Deng et al., 2020).

  • Reducing Persistence of Pretilachlor in Rice : Fenclorim has been found to reduce the persistence of the herbicide pretilachlor in rice, affecting carbohydrate and protein formation in the process (L. Scarponi et al., 2005).

  • Modulating Herbicide Metabolism in Rice : It decreases root uptake of the herbicide pretilachlor in rice seedlings and enhances its metabolism, particularly through conjugation to reduced glutathione (GSH) (Seong-Soo Han & K. Hatzios, 1991).

  • Counteracting Phytotoxic Effects of Herbicides : Fenclorim is effective in counteracting the phytotoxic effects of herbicides like pretilachlor in rice, by increasing glutathione levels and glutathione S-transferase activity (T. Kőmíves & F. Dutka, 1989).

  • Increasing Herbicide Selectivity in Tomatoes : In tomatoes, Fenclorim safeners reduce herbicide phytotoxicity by increasing the activity of glutathione S-transferase within the plant (E. Castro et al., 2020).

  • Application in Weed Control in Rice : It is used as a herbicide seed treatment in wet-seeded rice, effectively controlling weed growth while reducing plant heights (M. Mabbayad & K. Moody, 1992).

  • Protection from Oxidative Damage in Rice : Fenclorim protects rice from pretilachlor injury by reducing lipid peroxidation, oxidative damage, and enhancing herbicide metabolism (Lifeng Hu et al., 2020).

  • Induction of Glutathione S-Transferases in Rice : It induces the production of glutathione S-transferases in rice, increasing tolerance to herbicides like pretilachlor (Jingrui Wu et al., 1999).

  • Selective Action Mechanism : Fenclorim's selective action mechanism is linked to the inducibility of detoxifying enzyme activities and antioxidative defense in rice, but not in certain weeds like Echinochloa crusgalli (Lifeng Hu et al., 2021).

  • Increasing Rice Yield : Use of Fenclorim in conjunction with pre-emergent herbicides like pretilachlor has been shown to significantly increase rice yield (Yong Chen et al., 2013).

  • Commercial Use as Herbicide Safener : Fenclorim is also used commercially as a herbicide safener, as established in its crystal structure studies (Eunjin Kwon et al., 2015).

Safety And Hazards

Fenclorim may cause an allergic skin reaction . It is harmful if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area . Contaminated work clothing must not be allowed out of the workplace .

Future Directions

Fenclorim has been found to increase butachlor selectivity between wheat and Roegneria kamoji by seed soaking . This suggests that Fenclorim could be used as a safener to protect crops from herbicide injury, opening up new possibilities for its use in agriculture .

properties

IUPAC Name

4,6-dichloro-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFQZTCQAYEXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190843
Record name 4,6-Dichloro-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-phenylpyrimidine

CAS RN

3740-92-9
Record name Fenclorim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3740-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenclorim [ISO]
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Record name 3740-92-9
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Record name 4,6-Dichloro-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENCLORIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53665T9BHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
781
Citations
Y Chen, X Shen, Y Fang - Canadian Journal of Plant Science, 2013 - cdnsciencepub.com
… the effect of the safener fenclorim on rice seed germination and … was accelerated by soaking seeds in fenclorim (0.67 g L(1), … Seeds were also soaked in fenclorim, and then pretilachlor …
Number of citations: 15 cdnsciencepub.com
L Hu, Y Yao, R Cai, L Pan, K Liu, L Bai - BMC plant biology, 2020 - Springer
Background Fenclorim (Fen) can effectively protect rice from pretilachlor (Pre) injury, but its effects on rice have not been formally evaluated; thus, the Fen mode of action for alleviating …
M Brazier-Hicks, KM Evans, OD Cunningham… - Journal of Biological …, 2008 - ASBMB
… in determining how fenclorim induces … like fenclorim would result in a gain or loss in function of its GST-inducing activities. We have therefore determined the metabolic fate of fenclorim …
Number of citations: 97 www.jbc.org
L Scarponi, D Del Buono… - Pest Management …, 2005 - Wiley Online Library
… fenclorim when it was applied as pretilachlor + fenclorim mixture, rather than alone, suggests that a similar pretilachlor and fenclorim … in the presence of fenclorim, unlike fenclorim in the …
L Scarponi, D Buono, C Vischetti - Agronomie, 2003 - hal.science
The contents and persistence of pretilachlor (P) and of the safener fenclorim (F) in rice treated with P, F and their mixture were investigated in relation to the expression of glutathione-S-…
Number of citations: 30 hal.science
ARRP Almeida, BDA Pinheiro, AIMC Lobo Ferreira… - Molecules, 2021 - mdpi.com
The present work reports an experimental thermodynamic study of two nitrogen heterocyclic organic compounds, fenclorim and clopyralid, that have been used as herbicides. The …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
E Castro, C Pucci, S Duarte, NR Burgos… - Weed Technology, 2020 - cambridge.org
Safeners have been widely used to reduce phytotoxicity to crops, thus serving as an alternative weed control strategy. Benoxacor and fenclorim safeners have the potential to protect …
KJ Xiong, FP Du - Crystals, 2020 - mdpi.com
… This derivative displayed greater fungicidal activity than that of lead fenclorim and the positive … of fenclorim can produce highly active fungicidal compounds and that fenclorim provides …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
J Wu, H Omokawa, KK Hatzios - Pesticide Biochemistry and Physiology, 1996 - Elsevier
… GST activity by the safener fenclorim were investigated. Fenclorim increases the tolerance of … The protective action of fenclorim seems to result from an enhancement of the metabolic …
E Kwon, J Kim, G Kang, TH Kim - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
In the title compound, C10H6Cl2N2 (systematic name: 4,6-dichloro-2-phenylpyrimidine), which is used commercially as the herbicide safener, fenclorim, the dihedral angle between the …
Number of citations: 3 scripts.iucr.org

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